2-Fluoro-6-nitrobenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

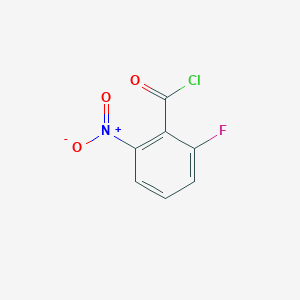

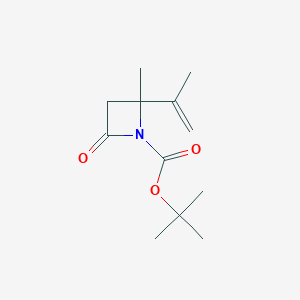

2-Fluoro-6-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 . It has a molecular weight of 203.56 . It is a solid substance and is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-nitrobenzoyl chloride consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms . The InChI key for this compound is SXJNRYPVXFTJOU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Fluoro-6-nitrobenzoyl chloride is a solid substance . It is typically stored in an inert atmosphere at room temperature . The compound has a molecular weight of 203.56 .科学的研究の応用

Kinetic Studies and Reaction Mechanisms

- Kinetic Analysis in Solvolysis : A study by Park, Rhu, Kyong, & Kevill (2019) examined the solvolysis of various benzoyl halides, including o-nitrobenzoyl chloride, in different solvents. This research contributes to understanding the reactivity and mechanism of such compounds in various chemical environments.

Synthesis and Molecular Structure

- Novel Routes for Synthesis : Vosooghi et al. (2014) reported an efficient method for synthesizing 5-nitrobenzoxazole derivatives using 2-fluoro-6-nitrobenzoyl chloride. This approach highlights the compound's utility in creating complex organic structures (Vosooghi et al., 2014).

Antitumor and Antimicrobial Activity

- Antitumor Potential : Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which showed promising cytostatic activities against various human cell lines. These derivatives include compounds related to 2-fluoro-6-nitrobenzoyl chloride (Racané et al., 2006).

- Antimicrobial Efficacy : Janakiramudu et al. (2017) explored the synthesis of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, indicating potential in antimicrobial applications. This research underscores the role of fluoro-nitrobenzoyl compounds in developing new antimicrobials (Janakiramudu et al., 2017).

Solid-Phase Synthesis and Sensor Development

- Fluorobenzimidazoles and Fluoro-2-hydroxyquinoxalines : A study by Ji, Pan, & Wei (2004) utilized a 'one-bead-two-compound' method for synthesizing these compounds, illustrating the versatility of fluoro-nitrobenzoyl chlorides in solid-phase synthesis (Ji, Pan, & Wei, 2004).

- Sensor for Halides : Amatori et al. (2014) developed a fluorescent sensor using NBD-based azamacrocycles, highlighting the potential of fluoro-nitrobenzoyl derivatives in creating sensitive chemical sensors (Amatori et al., 2014).

Additional Applications

- Role in Hydrolysis Mechanisms : Bentley (2015) discussed the hydrolyses of various acid derivatives, including fluoro-nitrobenzoyl chlorides, shedding light on their behavior in complex chemical reactions (Bentley, 2015).

Safety and Hazards

2-Fluoro-6-nitrobenzoyl chloride is classified as dangerous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and storing locked up .

作用機序

Target of Action

The primary target of 2-Fluoro-6-nitrobenzoyl chloride is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

2-Fluoro-6-nitrobenzoyl chloride interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon at the benzylic position, leading to the substitution of the chloride group .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which may lead to the formation of various organic compounds . These reactions can potentially influence multiple biochemical pathways, depending on the nature of the nucleophile involved in the reaction .

Result of Action

The result of the action of 2-Fluoro-6-nitrobenzoyl chloride is the formation of a new organic compound, where the chloride group of the original molecule has been replaced by a nucleophile . This can lead to a wide variety of molecular and cellular effects, depending on the specific nucleophile involved and the subsequent reactions of the newly formed compound .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-nitrobenzoyl chloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, the rate and outcome of its reactions can be affected by factors such as temperature, solvent, and the presence of other chemical species .

特性

IUPAC Name |

2-fluoro-6-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)6-4(9)2-1-3-5(6)10(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBVENLMFRNJSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2740211.png)

![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)

![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2740227.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)

![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)

![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)